molecular formula C11H14ClN B1637313 2-(3-Chlorobenzyl)pyrrolidine CAS No. 383127-29-5

2-(3-Chlorobenzyl)pyrrolidine

Cat. No. B1637313
CAS RN: 383127-29-5
M. Wt: 195.69 g/mol
InChI Key: QUAHLSVNDCUURH-UHFFFAOYSA-N
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Description

“2-(3-Chlorobenzyl)pyrrolidine” is a chemical compound with the molecular formula C11H14ClN . It belongs to the class of organic compounds known as pyrrolidines , which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-(3-Chlorobenzyl)pyrrolidine” consists of a pyrrolidine ring attached to a benzyl group at the 2-position, with a chlorine atom on the benzyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Development

Pyrrolidine rings, including derivatives like “2-(3-Chlorobenzyl)pyrrolidine”, are often used in medicinal chemistry due to their presence in bioactive molecules with target selectivity. They serve as a versatile scaffold for designing novel therapeutic agents .

Antibacterial Agents

Compounds with a pyrrolidine structure have been investigated for their antibacterial properties. Derivatives of pyrrolidine-2,3-dione, for example, have shown activity against Pseudomonas aeruginosa .

Enzyme Inhibition

Pyrrolidine analogs can act as competitive inhibitors of enzymes like EGFR and VEGFR, which are important targets in cancer therapy .

Future Directions

Pyrrolidine derivatives, including “2-(3-Chlorobenzyl)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and diverse biological activities . They can serve as fundamental components for designing and developing novel biologically active compounds and drug candidates .

Mechanism of Action

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAHLSVNDCUURH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorobenzyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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